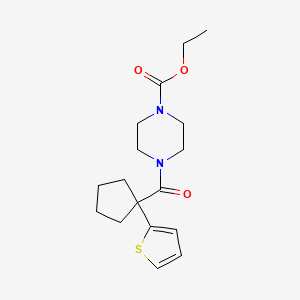

Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate

Description

Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted at the 4-position with a cyclopentanecarbonyl group bearing a thiophen-2-yl moiety. The ethyl carboxylate group at the 1-position enhances solubility and modulates electronic properties. This compound combines structural elements critical for pharmacological relevance:

- Piperazine: A six-membered diamine ring that imparts conformational flexibility and hydrogen-bonding capabilities.

- Thiophene: A sulfur-containing aromatic heterocycle that contributes to π-π stacking interactions and metabolic stability.

- Cyclopentane: A strained carbocyclic ring that influences steric bulk and torsional angles.

Properties

IUPAC Name |

ethyl 4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-2-22-16(21)19-11-9-18(10-12-19)15(20)17(7-3-4-8-17)14-6-5-13-23-14/h5-6,13H,2-4,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJGEACAAYQIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. This is followed by the introduction of the cyclopentanecarbonyl group and the piperazine ring. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that compounds similar to ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate exhibit promising anticancer properties. These compounds may inhibit specific enzymes involved in tumor growth and proliferation.

- A study highlighted the synthesis of derivatives that showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .

-

Neuropharmacology :

- The compound's structure allows it to interact with neurotransmitter receptors, which may lead to applications in treating neurological disorders. Compounds with similar piperazine structures have been investigated for their effects on serotonin and dopamine receptors, indicating potential use in treating conditions such as depression and anxiety .

- Antimicrobial Activity :

Biological Research Applications

-

Mechanistic Studies :

- Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate can serve as a valuable tool in studying biological mechanisms involving piperazine derivatives. Understanding how these compounds interact at the molecular level can provide insights into drug design and development.

-

Structure-Activity Relationship (SAR) Studies :

- The diverse functional groups present in this compound allow researchers to explore SAR, which is crucial for optimizing drug efficacy and reducing side effects. By modifying different parts of the molecule, researchers can identify which structural features contribute most significantly to biological activity .

Case Studies

Mechanism of Action

The mechanism by which Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Variations in Piperazine Derivatives

The following table highlights key structural differences between the target compound and analogous piperazine-based molecules:

Physicochemical and Functional Comparisons

- Solubility : The thiophene and cyclopentane groups in the target compound likely reduce aqueous solubility compared to nitro-phenyl (electron-withdrawing) or indole-propyl (polar) analogs .

- Reactivity : The thiophene’s sulfur atom may participate in redox reactions, unlike the nitro group in analog 1096849-67-0, which is more resistant to metabolic degradation .

- Biological Interactions : Indole-containing analogs (e.g., 304f) exhibit affinity for serotonin receptors, whereas the target compound’s thiophene could target enzymes like cytochrome P450 or kinases .

Key Research Findings from Analogous Compounds

- Antischistosomal Activity : Compound 40b (thiophene-phenyl hybrid) demonstrated improved efficacy against Schistosoma mansoni due to synergistic aromatic interactions .

- Enzyme Inhibition : Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate showed moderate inhibitory activity against acetylcholinesterase, attributed to its nitro group’s electronic effects .

Biological Activity

Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate (CAS No. 1049512-30-2) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate is , with a molecular weight of 336.5 g/mol. The structure features a piperazine ring, a thiophene moiety, and a cyclopentanecarbonyl group, which contribute to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with thiophene-containing acylating agents. For instance, the method may utilize acylation reactions that enhance the compound's solubility and bioavailability, crucial for pharmacological applications .

The compound has been studied for its potential as an inhibitor of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) , an enzyme implicated in cholesterol metabolism and related diseases such as hyperlipidemia and atherosclerosis. Inhibition of ACAT-1 can lead to reduced cholesterol esterification, making it a target for therapeutic intervention in cardiovascular diseases .

Anticancer Properties

Research indicates that derivatives of piperazine, including those containing thiophene groups, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including glioblastoma and leukemia . The mechanism often involves modulation of signaling pathways associated with cell growth and apoptosis.

Neuropharmacological Effects

Piperazine derivatives have also been explored for their anxiolytic and antidepressant effects. Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate may influence neurotransmitter systems, potentially offering therapeutic benefits in anxiety disorders .

Case Studies

- ACAT-1 Inhibition : A study demonstrated that compounds similar to Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate effectively inhibited ACAT-1 activity in vitro, leading to decreased cholesterol levels in treated cells .

- Anticancer Activity : In a series of experiments on glioblastoma cells, derivatives showed IC50 values in the micromolar range, indicating potent anticancer properties. The compounds induced apoptosis through the activation of caspase pathways .

- Neuropharmacological Assessment : Behavioral studies on rodent models indicated that administration of this compound resulted in significant reductions in anxiety-like behaviors, supporting its potential use as an anxiolytic agent .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are commonly employed for Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with the formation of the cyclopentanecarbonyl-thiophene core followed by coupling with a piperazine-1-carboxylate moiety. Key steps include:

- Cyclopentane-thiophene core synthesis : Cyclization of thiophen-2-yl precursors under acidic or catalytic conditions.

- Piperazine coupling : Amide bond formation using activating agents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane).

- Esterification : Ethyl chloroformate is often used to introduce the carboxylate group. Purification via column chromatography or recrystallization ensures high yield and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, including thiophene aromaticity (δ 6.8–7.5 ppm) and piperazine methylene protons (δ 3.2–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~419).

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1680–1720 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Q. What are the primary solubility and stability considerations for laboratory handling?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility profiles are critical for in vitro assays .

- Stability : Susceptible to hydrolysis under alkaline conditions due to the ester group. Storage at –20°C in anhydrous environments is recommended .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological interactions?

- Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., kinase or GPCR binding pockets). The thiophene and carbonyl groups often engage in π-π stacking and hydrogen bonding .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites for reactivity studies .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT) to distinguish direct target effects from off-target cytotoxicity .

- Dose-Response Analysis : Validate EC50/IC50 values across multiple replicates to address variability in receptor modulation studies .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Analog Design : Modify the cyclopentane ring (e.g., fluorination) or piperazine substituents to enhance metabolic stability.

- Pharmacophore Mapping : Replace the thiophene with other heterocycles (e.g., oxadiazole) to assess impact on antimicrobial or anticancer activity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Co-Crystallization : Use small-molecule additives (e.g., PEGs) to stabilize lattice formation.

- Low-Temperature Crystallography : Reduces thermal motion artifacts, improving resolution for accurate bond-length determination .

Methodological Guidance

Q. How to design a robust protocol for in vitro metabolic stability testing?

- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS.

- Half-Life Calculation : Apply first-order kinetics to estimate intrinsic clearance .

Q. What are best practices for validating synthetic intermediates?

- In-line Analytics : Employ LC-MS or FTIR to monitor reaction progress in real time.

- Stability Stress Testing : Expose intermediates to heat, light, and humidity to identify degradation pathways early .

Q. How to address low yields in piperazine coupling reactions?

- Activating Agent Optimization : Compare efficiencies of HATU vs. EDCI in anhydrous DMF.

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.